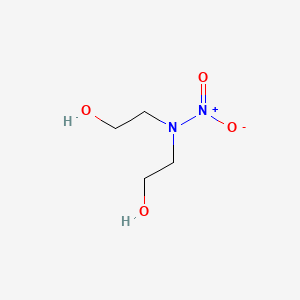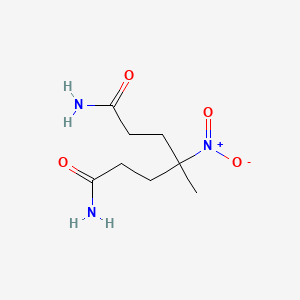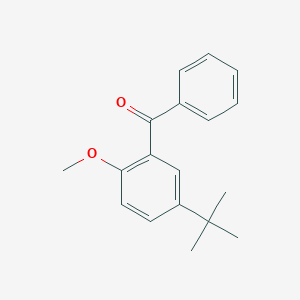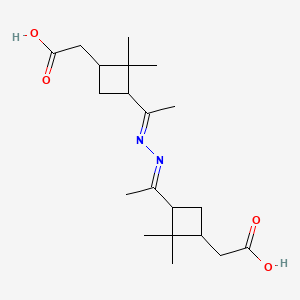![molecular formula C19H21N3O3 B14732194 ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate CAS No. 5957-43-7](/img/structure/B14732194.png)
ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[(methylamino)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate is a complex organic compound with a molecular formula of C20H23N3O3 . This compound is known for its unique structure, which includes a dibenzoazepine core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of ethyl 5-[(methylamino)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate typically involves multiple steps. One common synthetic route includes the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with ethyl chloroformate in the presence of a base to form the carbamate ester. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Ethyl 5-[(methylamino)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-[(methylamino)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of ethyl 5-[(methylamino)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparación Con Compuestos Similares
Ethyl 5-[(methylamino)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate can be compared with other compounds having similar structures, such as:
Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with similar therapeutic uses.
Eslicarbazepine acetate: Another derivative used in the treatment of epilepsy.
These compounds share the dibenzoazepine core but differ in their substituents, leading to variations in their pharmacological properties and applications.
Propiedades
Número CAS |
5957-43-7 |
|---|---|
Fórmula molecular |
C19H21N3O3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
ethyl N-[11-(methylcarbamoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C19H21N3O3/c1-3-25-19(24)21-15-11-10-14-9-8-13-6-4-5-7-16(13)22(17(14)12-15)18(23)20-2/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,23)(H,21,24) |
Clave InChI |
YSFQGAAYXUZGIT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)NC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)




![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
![4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid](/img/structure/B14732174.png)


![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)

